![molecular formula C19H13Cl2N3 B3036363 1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 339112-32-2](/img/structure/B3036363.png)
1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Overview
Description
1-(2-Chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, also known as CBP, is a heterocyclic compound consisting of a benzimidazole ring system with two chlorine substituents. It has been widely studied due to its unique chemical and biological properties, and its potential applications in various fields including medicinal chemistry, organic synthesis, and drug development.
Scientific Research Applications
Heme Oxygenase Inhibition
1-(2-Chlorobenzyl)-2-(6-Chloro-3-Pyridinyl)-1H-1,3-Benzimidazole and its analogs show potential in inhibiting heme oxygenase (HO) activity. Research by Vlahakis et al. (2013) has demonstrated that these compounds are potent and highly selective inhibitors of the HO-2 isozyme. Their selective inhibition could lead to pharmacological and therapeutic applications (Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2013).
Synthesis and Material Chemistry
Studies by Masters et al. (2011) have shown the importance of an acid additive in synthesizing pyrido[1,2-a]benzimidazoles, compounds of interest in medicinal chemistry for their solubility and DNA intercalation properties (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).
Magnetic, Biological, and Electrochemical Properties
The compounds containing the 1H-1,3-benzimidazole structure exhibit a range of properties, including magnetic, biological, and electrochemical activities. Boča et al. (2011) reviewed the chemistry of these compounds, highlighting their diverse properties and potential applications (Boča, Jameson, & Linert, 2011).
Synthesis Methodology
Efficient synthesis methods for benzimidazoles, including those related to 1H-1,3-benzimidazole, have been developed, as discussed by Eynde et al. (2010). These methods can create various derivatives, expanding the utility and application of these compounds in scientific research (Eynde, Mayence, Maquestiau, & Anders, 2010).
Antimicrobial and Antitumor Activities
Research by Charlson (1973) indicates that certain benzimidazole derivatives exhibit antitumor and antibacterial activities. This suggests potential applications of these compounds in developing new treatments for various diseases (Charlson, 1973).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c20-15-6-2-1-5-14(15)12-24-17-8-4-3-7-16(17)23-19(24)13-9-10-18(21)22-11-13/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJXALWLTSNLIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.